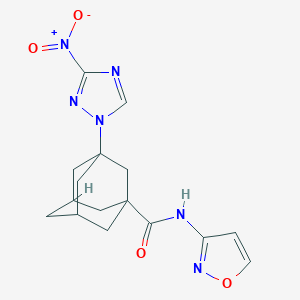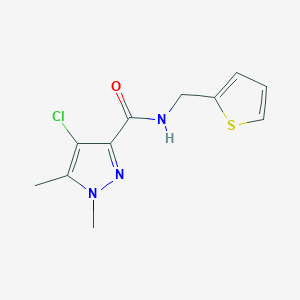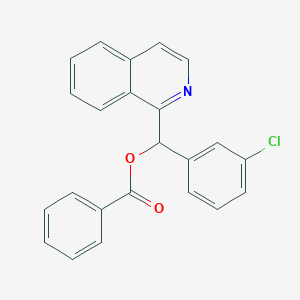
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium (EOI) is a novel compound that has been synthesized and studied for its potential applications in scientific research. EOI belongs to the isoquinolinium class of compounds and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium is not yet fully understood, but it is thought to involve the modulation of dopamine receptor activity. This compound has been shown to bind to dopamine receptors with high affinity and to modulate their activity in a dose-dependent manner. This suggests that this compound may act as a partial agonist or antagonist at dopamine receptors, depending on the concentration used.
Biochemical and Physiological Effects:
This compound has been found to exhibit several unique biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. This compound has also been found to increase the expression of several genes involved in the regulation of dopamine signaling, suggesting that it may have long-lasting effects on dopamine receptor activity.
実験室実験の利点と制限
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has several advantages for use in lab experiments. For example, it has a high affinity for dopamine receptors and exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation. However, there are also several limitations to its use. For example, this compound is a relatively new compound and has not yet been extensively studied in vivo. Additionally, the mechanism of action of this compound is not yet fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium. For example, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential therapeutic applications. Additionally, studies are needed to investigate the long-term effects of this compound on dopamine receptor activity and to determine its safety and efficacy in vivo. Finally, studies are needed to investigate the potential applications of this compound in other areas of scientific research, such as cancer biology and immunology.
合成法
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4,5-trimethoxybenzyl)isoquinoline. The second step involves the reaction of this compound with ethyl chloroformate to form this compound.
科学的研究の応用
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit several unique properties that make it a promising candidate for further investigation. For example, this compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This suggests that this compound may have potential applications in the treatment of psychiatric disorders such as depression and addiction.
特性
分子式 |
C23H26NO5+ |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
ethyl 2-[1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolin-2-ium-2-yl]acetate |
InChI |
InChI=1S/C23H26NO5/c1-5-29-22(25)15-24-11-10-17-8-6-7-9-18(17)19(24)12-16-13-20(26-2)23(28-4)21(14-16)27-3/h6-11,13-14H,5,12,15H2,1-4H3/q+1 |
InChIキー |
UFIKDOXTBRBCAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)

